DIMETHYL 4'-METHYL[1,1'-BIPHENYL]-2,5-DICARBOXYLATE
Overview
Description
[1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester: is an organic compound with the molecular formula C17H16O4 It is a derivative of biphenyl, featuring two benzene rings connected by a single bond, with carboxylic acid and methyl ester functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where the corresponding carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of acid chlorides, where the carboxylic acid is first converted to its acid chloride derivative, which then reacts with methanol to form the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and methanol.
Reduction: Reduction of the ester groups can produce the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of polymers and other organic compounds .
Biology and Medicine
In biological and medical research, this compound is studied for its potential therapeutic properties. It has been investigated for its role in drug delivery systems and as a component in pharmaceuticals .
Industry
Industrially, this compound is used in the production of polymers with high thermal stability and electrical insulation properties. These polymers are utilized in the electronics and automotive industries .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Biphenyl]-4,4’-dicarboxylic acid, dimethyl ester
- Biphenyl-4,4’-dicarboxylic acid
- Dimethyl biphenyl-4,4’-dicarboxylate
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester has unique structural features that influence its reactivity and applications. The presence of the methyl group at the 4’ position can affect its chemical behavior and interactions, making it suitable for specific applications in polymer synthesis and pharmaceuticals .
Properties
CAS No. |
67801-53-0 |
---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
dimethyl 2-(4-methylphenyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H16O4/c1-11-4-6-12(7-5-11)15-10-13(16(18)20-2)8-9-14(15)17(19)21-3/h4-10H,1-3H3 |
InChI Key |
LETKDZPIJVKUHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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